molecular formula C20H19BrF3NO B2692713 2-Benzyl-7-bromo-6-[3-(trifluoromethyl)phenoxy]-2-azabicyclo[2.2.1]heptane CAS No. 295787-39-2

2-Benzyl-7-bromo-6-[3-(trifluoromethyl)phenoxy]-2-azabicyclo[2.2.1]heptane

Cat. No.: B2692713
CAS No.: 295787-39-2
M. Wt: 426.277
InChI Key: SEUPHXGFZPGUQE-UHFFFAOYSA-N
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Description

2-Benzyl-7-bromo-6-[3-(trifluoromethyl)phenoxy]-2-azabicyclo[221]heptane is a complex organic compound known for its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-7-bromo-6-[3-(trifluoromethyl)phenoxy]-2-azabicyclo[2.2.1]heptane typically involves multiple steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a suitable diene reacts with a dienophile under controlled conditions to form the bicyclic structure.

    Introduction of the Bromine Atom: Bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

    Attachment of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with the bicyclic core.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be added using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed on the bromine atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of substituted derivatives with amines or thiols.

Scientific Research Applications

Chemistry

In chemistry, 2-Benzyl-7-bromo-6-[3-(trifluoromethyl)phenoxy]-2-azabicyclo[2.2.1]heptane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study the interactions of bicyclic structures with biological macromolecules. It may serve as a model compound for the development of new drugs or biochemical probes.

Medicine

In medicinal chemistry, the compound’s potential pharmacological properties are of interest. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-Benzyl-7-bromo-6-[3-(trifluoromethyl)phenoxy]-2-azabicyclo[2.2.1]heptane involves its interaction with molecular targets through its bromine, trifluoromethyl, and phenoxy groups. These functional groups can form various types of bonds and interactions, such as hydrogen bonds, van der Waals forces, and covalent bonds, with biological macromolecules. The bicyclic structure provides rigidity, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Benzyl-7-chloro-6-[3-(trifluoromethyl)phenoxy]-2-azabicyclo[2.2.1]heptane: Similar structure but with a chlorine atom instead of bromine.

    2-Benzyl-7-bromo-6-[3-(methyl)phenoxy]-2-azabicyclo[2.2.1]heptane: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 2-Benzyl-7-bromo-6-[3-(trifluoromethyl)phenoxy]-2-azabicyclo[2.2.1]heptane imparts unique electronic properties, making it more electronegative and potentially more reactive in certain chemical environments compared to its analogs. This can lead to different biological activities and applications in various fields.

Properties

IUPAC Name

2-benzyl-7-bromo-6-[3-(trifluoromethyl)phenoxy]-2-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrF3NO/c21-18-14-9-17(26-16-8-4-7-15(10-16)20(22,23)24)19(18)25(12-14)11-13-5-2-1-3-6-13/h1-8,10,14,17-19H,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEUPHXGFZPGUQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C(C1OC3=CC=CC(=C3)C(F)(F)F)C2Br)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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